2-(1,2-Oxazol-4-yl)acetonitrile

Description

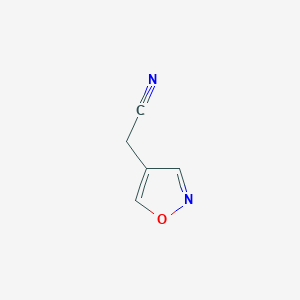

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-oxazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJZNHYSDJGFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893640-97-6 | |

| Record name | 2-(1,2-oxazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,2 Oxazol 4 Yl Acetonitrile

Established Synthetic Routes to Oxazole-4-yl Acetonitriles: A Review

The synthesis of isoxazoles is a well-established field in heterocyclic chemistry, with several classical and modern methods available. However, direct routes to isoxazole-4-yl acetonitriles are less commonly reported than for other isomers. The primary methods for constructing the isoxazole (B147169) ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). nih.gov

One of the most direct and relevant established routes for a similar structure is the synthesis of 4-cyanoethylisoxazoles. This method involves the reaction of dihydropyrans with hydroxylamine hydrochloride, which regioselectively yields 4-cyanoethylisoxazoles where the substituents at the 3 and 5 positions are derived from the substituents on the dihydropyran precursor. rsc.org

While direct syntheses of 2-(1,2-oxazol-4-yl)acetonitrile are not extensively documented, the synthesis of isoxazole-4-carboxylic acid derivatives is more common. researchgate.netnih.gov These compounds can serve as precursors to the target acetonitrile (B52724) through a multi-step sequence. For instance, an isoxazole-4-carboxylic acid or its ester can be converted to the corresponding amide, which is then subjected to a dehydration reaction to yield the nitrile. organic-chemistry.orgyoutube.com

The 1,3-dipolar cycloaddition reaction is a powerful tool for isoxazole synthesis. nih.govresearchgate.netedu.krd This reaction typically involves the in situ generation of a nitrile oxide from an oxime, which then reacts with a dipolarophile, such as an alkyne. To obtain a 4-substituted isoxazole, a substituted alkyne is required. For the synthesis of this compound, this would necessitate the use of an alkyne bearing a cyanomethyl or a protected cyanomethyl group.

Strategic Selection of Precursors and Reagents for this compound Synthesis

The choice of precursors is critical for the successful synthesis of this compound and is dictated by the chosen synthetic route.

For routes involving the reaction of a three-carbon component with hydroxylamine:

A key precursor would be a β-dicarbonyl compound or a related species that already contains the cyanomethyl group or a precursor to it. For example, a diketone with a cyanomethyl substituent at the 2-position could react with hydroxylamine to form the desired isoxazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the diketone. rsc.org Another potential precursor is diketene, which can react with hydroxylamine or hydroxamic acids to form isoxazole derivatives. nih.govresearchgate.net

For 1,3-dipolar cycloaddition routes:

The synthesis would require a nitrile oxide and a suitable alkyne. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent. The alkyne would need to be propargyl cyanide (3-butynenitrile) or a related compound. The reaction of a nitrile oxide with propargyl cyanide would, in principle, yield a mixture of regioisomers, and conditions would need to be optimized for the formation of the desired 4-substituted product. nih.govresearchgate.net

For multi-step syntheses via isoxazole-4-carboxylic acid:

The initial synthesis would target an isoxazole-4-carboxylate ester. This can be achieved through various methods, including the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles. researchgate.netnih.gov Once the ester is obtained, it can be converted to the corresponding primary amide by reaction with ammonia. The final step is the dehydration of the amide to the nitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or more modern reagents like XtalFluor-E. organic-chemistry.orgyoutube.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

| Reaction Type | Key Parameters for Optimization | Typical Conditions & Observations |

| 1,3-Dipolar Cycloaddition | Solvent, Temperature, Catalyst (e.g., Cu(I), Ag₂CO₃) | Toluene is a common solvent, with reactions often performed at elevated temperatures (e.g., 110 °C). The use of copper(I) or silver catalysts can significantly shorten reaction times and improve yields. nih.gov |

| Reaction of β-Dicarbonyls with Hydroxylamine | pH, Solvent | The pH of the reaction medium can influence the regioselectivity of the cyclization. For instance, keeping the pH around 10 has been shown to favor the formation of 3-isoxazolols over 5-isoxazolones. researchgate.net Ethanol is a frequently used solvent. |

| Amide Dehydration | Dehydrating Agent, Solvent, Temperature | A variety of dehydrating agents can be used, ranging from classical reagents like SOCl₂ and P₂O₅ to milder, more modern reagents. The reaction is often performed in an inert solvent at room temperature or with gentle heating. organic-chemistry.orgresearchgate.net |

| Fe(II)-Catalyzed Isomerization | Solvent, Temperature | Dioxane at 105 °C has been used for the isomerization to isoxazole-4-carboxylic esters. Milder conditions, such as acetonitrile at 50 °C, can lead to the formation of intermediate azirines. researchgate.net |

For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition in aqueous media, the choice of base and solvent composition was found to be critical for controlling selectivity and achieving high yields at room temperature. beilstein-journals.orgnih.gov

Exploration of Alternative and Sustainable Synthesis Approaches for this compound

In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic methods. For isoxazole synthesis, this includes the use of greener solvents, catalysts, and energy sources.

Ultrasound and Microwave-Assisted Synthesis: Ultrasound irradiation has been shown to be an effective green technique for the synthesis of isoxazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net Similarly, microwave-assisted synthesis has been employed for the efficient preparation of isoxazoles, including 1,3-dipolar cycloaddition reactions. researchgate.net

Catalyst-Free and Aqueous Media Reactions: Some synthetic methods for isoxazoles have been developed to proceed in aqueous media without the need for a catalyst, which simplifies the work-up procedure and reduces the environmental impact. researchgate.net For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water has been reported to give 5-arylisoxazoles in high yields. chemtube3d.com Adapting such methods for the synthesis of 4-substituted isoxazoles could be a promising green approach.

One-Pot Reactions: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can improve efficiency and reduce waste. A one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using a modified β-cyclodextrin as a catalyst has been reported, highlighting the potential for green, multi-component reactions. nih.gov

Stereochemical Control and Regioselectivity Considerations in the Formation of this compound

Regioselectivity:

The regioselectivity of the isoxazole ring formation is a paramount consideration for the synthesis of this compound. The goal is to direct the substitution to the 4-position of the isoxazole ring.

In the reaction of unsymmetrical β-dicarbonyl compounds with hydroxylamine, the regiochemical outcome depends on the electronic and steric nature of the substituents. The more electrophilic carbonyl group is typically attacked by the hydroxylamine nitrogen. rsc.org

In 1,3-dipolar cycloadditions of nitrile oxides with unsymmetrical alkynes, a mixture of regioisomers (3,4- and 3,5-disubstituted isoxazoles) is often obtained. The regioselectivity can be influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as well as by the presence of catalysts. For instance, copper(I)-catalyzed cycloadditions often favor the formation of the 3,5-disubstituted isomer, while thermal reactions can sometimes provide access to the 3,4-disubstituted product. nih.gov

A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine. nih.gov While this specific method yields the 3,5-isomer, it illustrates the potential for controlling regioselectivity through carefully designed reaction sequences.

Stereochemistry:

The target molecule, this compound, is achiral, so stereochemical control in the final product is not a concern. However, if chiral precursors are used in the synthesis, for example, a chiral β-dicarbonyl compound or a chiral alkyne, the stereochemistry of the intermediates and any potential influence on the reaction pathway would need to be considered. For the synthesis of the target compound from simple, achiral starting materials, stereochemical considerations are generally not applicable.

Reactivity and Mechanistic Investigations of 2 1,2 Oxazol 4 Yl Acetonitrile

Chemical Reactivity Profile of the 1,2-Oxazole Ring System in 2-(1,2-Oxazol-4-yl)acetonitrile

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered heterocycle characterized by a relatively weak nitrogen-oxygen bond, which significantly influences its chemical reactivity. This inherent feature makes the ring susceptible to cleavage under various conditions, including thermal, photochemical, and chemical treatments. chim.itresearchgate.net

The aromaticity of the oxazole (B20620) ring is considered to be low, which contributes to its tendency to undergo ring-opening reactions rather than typical aromatic substitutions. chim.itclockss.org For instance, base-mediated rearrangements of substituted isoxazoles to oxazoles have been observed, proceeding through a proposed azirine intermediate. rsc.org This transformation highlights the susceptibility of the N-O bond to cleavage. In the context of this compound, the stability of the oxazole ring can be influenced by the pH of the environment. Under strongly acidic or basic conditions, ring-opening can occur. nih.gov At low pH, protonation of the ring nitrogen can activate the ring towards nucleophilic attack, while at high pH, direct nucleophilic attack can lead to ring cleavage. nih.gov

The 1,2-oxazole ring system can also participate in cycloaddition reactions. Possessing an electron-deficient azadiene system, it is suitable for inverse electron demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. clockss.org

Table 1: General Reactivity of the 1,2-Oxazole Ring

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Ring Opening | Acidic or Basic pH | Cleavage of the N-O bond to form open-chain compounds. nih.gov |

| Rearrangement | Base-mediated (e.g., Cs₂CO₃) | Transformation into an oxazole derivative via an azirine intermediate. rsc.org |

Transformations and Derivatizations of the Acetonitrile (B52724) Moiety in this compound

The acetonitrile group (-CH₂CN) in this compound is a versatile functional group capable of numerous transformations. The presence of the electron-withdrawing nitrile group acidifies the adjacent methylene (B1212753) protons, making the α-carbon a potential nucleophile.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid, 2-(1,2-oxazol-4-yl)acetic acid, or an amide, 2-(1,2-oxazol-4-yl)acetamide. masterorganicchemistry.com Catalytic methods, for example using zinc acetate, can facilitate the hydrolysis of acetonitrile to acetamide. google.com

Reduction: The nitrile group can be reduced to a primary amine, 2-(1,2-oxazol-4-yl)ethanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a pathway to amino-functionalized oxazole derivatives.

Reactions of the Active Methylene Group: The acidity of the α-protons allows for deprotonation with a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations with carbonyl compounds (e.g., Knoevenagel condensation). Compounds with an activated methylene group are known to react with carbon disulfide in the presence of a base to form dithiocarboxylates, which can be further alkylated. mdpi.com

Table 2: Key Transformations of the Acetonitrile Moiety

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid or Amide masterorganicchemistry.comgoogle.com |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine masterorganicchemistry.com |

| Alkylation | Base, then R-X | α-Substituted Acetonitrile |

Nucleophilic and Electrophilic Reaction Pathways of this compound

The dual functionality of this compound allows for both nucleophilic and electrophilic reaction pathways, targeting either the oxazole ring or the acetonitrile group.

Nucleophilic Reactions:

Attack on the Oxazole Ring: The 1,2-oxazole ring can be attacked by nucleophiles, often leading to ring opening. chim.it The attack can occur at the ring carbons, with the subsequent cleavage of the weak N-O bond driving the reaction. rsc.org

α-Carbon of Acetonitrile: As mentioned, the deprotonated α-carbon of the acetonitrile moiety is a potent nucleophile. It can attack a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.

Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, for instance, in acid-catalyzed reactions like the Ritter reaction, where it attacks a carbocation to form a nitrilium ion intermediate, which is then hydrolyzed to an amide. researchgate.net

Electrophilic Reactions:

Attack on the Oxazole Ring: While less common than nucleophilic attack leading to ring cleavage, electrophilic substitution on the oxazole ring can occur, although the ring is generally considered electron-deficient. clockss.org

Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds, leading to the formation of ketones after hydrolysis of the intermediate imine.

Investigations into Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers powerful methods for the functionalization of heterocyclic compounds like this compound. Palladium-catalyzed cross-coupling reactions are particularly noteworthy.

Research has demonstrated that oxazole derivatives can participate in palladium-catalyzed cross-coupling reactions. For example, oxazol-2-ylzinc chloride derivatives have been successfully coupled with aryl halides and organotriflates. researchgate.net Similarly, palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides have been developed, suggesting that derivatives of this compound could be viable substrates for similar transformations. nih.govdntb.gov.ua These reactions typically involve the formation of a Pd-C bond at the heterocyclic ring, followed by reductive elimination to form the cross-coupled product.

The acetonitrile moiety can also be involved in transition metal-catalyzed processes. An unprecedented full cleavage of the strong C≡N bond of a coordinated acetonitrile molecule at a dimolybdenum center has been reported, leading to the formation of an ethylidyne complex. nih.gov While this is a specific example, it highlights the potential for activating the nitrile group through coordination to a metal center.

Table 3: Examples of Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Potential Outcome |

|---|---|---|

| Cross-Coupling (e.g., Suzuki, Negishi) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Arylation or vinylation of the oxazole ring. researchgate.net |

| Decarboxylative Coupling | Palladium Catalyst | Coupling of a carboxylate derivative with aryl halides. nih.gov |

Elucidation of Reaction Mechanisms and Intermediates in this compound Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

The rearrangement of isoxazoles to oxazoles is proposed to proceed through a mechanism involving initial deprotonation, followed by ring contraction to a highly strained azirine intermediate. This intermediate is thought to be in equilibrium with a nitrile ylide, which then undergoes a 6π electrocyclic ring closure to form the more stable oxazole ring. rsc.org

In nucleophilic substitution reactions, such as the pyridinolysis of related sulfur-containing compounds in acetonitrile, the mechanism can shift depending on the nucleophile's basicity. A biphasic Brønsted plot suggests a change in the rate-limiting step from the breakdown to the formation of a zwitterionic tetrahedral intermediate (T⁺/⁻). nih.gov

For transition metal-catalyzed reactions, mechanistic studies, including control experiments and theoretical calculations, are often employed. nih.govrsc.org For example, in palladium-catalyzed decarboxylative couplings, theoretical analysis has shown that the nitrogen atom of the azaaryl ring directly coordinates to the Pd(II) center in the transition state of the decarboxylation step. nih.gov In other palladium-catalyzed cascade reactions, control experiments have helped to identify key intermediates and confirm the proposed reaction sequence. rsc.orgacs.org These investigations often reveal complex reaction pathways involving oxidative addition, transmetalation, migratory insertion, and reductive elimination steps.

Application of 2 1,2 Oxazol 4 Yl Acetonitrile As a Synthetic Building Block

Utility of 2-(1,2-Oxazol-4-yl)acetonitrile in the Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of the acetonitrile (B52724) group, coupled with the electronic nature of the 1,2-oxazole ring, makes this compound a valuable precursor for the synthesis of various heterocyclic systems. The activated methylene (B1212753) group adjacent to the cyano function can be readily deprotonated to form a nucleophilic carbanion, which can participate in a variety of cyclization and annulation reactions.

While specific, documented examples of the direct use of this compound in the construction of diverse heterocyclic frameworks are limited in readily available scientific literature, the known reactivity of related isoxazolylacetonitriles provides a strong basis for its potential applications. For instance, the reaction of isoxazole (B147169) derivatives with enamines can lead to the formation of substituted pyridines through an inverse electron-demand hetero-Diels-Alder reaction. rsc.orgrsc.org This suggests a plausible pathway for the conversion of this compound into novel pyridine (B92270) derivatives, which are prevalent scaffolds in medicinal chemistry.

Furthermore, the nitrile group itself can undergo a plethora of transformations to yield different heterocyclic cores. For example, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) or pyrazolo[3,4-d]pyrimidine systems. uminho.pt Similarly, condensation reactions with amidines or guanidine (B92328) could provide access to pyrimidine-based heterocycles. bu.edu.eg

Role of this compound as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of the oxazole (B20620) and acetonitrile functionalities in this compound positions it as a valuable intermediate in multi-step synthetic sequences. The oxazole ring can act as a stable scaffold or be involved in ring-transformation reactions, while the acetonitrile group can be elaborated into a variety of other functional groups.

Although detailed multi-step syntheses commencing from this compound are not extensively reported, the general principles of organic synthesis allow for the prediction of its utility. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a ketone via reaction with Grignard or organolithium reagents. Each of these transformations opens up new avenues for further synthetic elaboration.

The following table illustrates the potential transformations of the acetonitrile moiety and the subsequent functional groups that can be accessed, highlighting the compound's potential as a versatile intermediate.

| Starting Material | Reagent(s) | Product Functional Group | Potential Subsequent Reactions |

| This compound | 1. H₂SO₄, H₂O, Δ2. Work-up | Carboxylic Acid | Amide coupling, Esterification, Reduction to alcohol |

| This compound | 1. LiAlH₄, Et₂O2. H₂O | Primary Amine | Acylation, Alkylation, Diazotization |

| This compound | 1. RMgX or RLi2. H₃O⁺ | Ketone | Wittig reaction, Aldol condensation, Reduction to alcohol |

Strategies for Molecular Diversity Generation through Derivatization of this compound

The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. This compound offers multiple handles for derivatization, allowing for the systematic exploration of chemical space around the core scaffold.

One primary strategy for derivatization involves the functionalization of the active methylene group. Alkylation, acylation, and condensation reactions at this position can introduce a wide variety of substituents. For example, reaction with various electrophiles in the presence of a base would lead to a library of substituted acetonitrile derivatives.

Another approach to molecular diversity involves modification of the 1,2-oxazole ring itself. While the aromatic nature of the oxazole ring makes it relatively stable, electrophilic substitution reactions could potentially occur, particularly if the ring is activated by electron-donating groups. More commonly, the oxazole ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of entirely new heterocyclic systems.

The table below outlines potential derivatization strategies for generating molecular diversity from this compound.

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Structural Motif |

| Active Methylene Group | Alkylation | Alkyl halides, Benzyl halides | Mono- or di-substituted acetonitriles |

| Active Methylene Group | Acylation | Acid chlorides, Anhydrides | β-Ketonitriles |

| Active Methylene Group | Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated nitriles |

| Nitrile Group | Cycloaddition | Azides | Tetrazoles |

| 1,2-Oxazole Ring | Ring Opening/Rearrangement | Strong bases, Reducing agents | Various acyclic or heterocyclic products |

Contributions of this compound to the Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound, namely the isoxazole ring, are found in a number of biologically active natural products. While there are no specific reports detailing the direct use of this compound in the total synthesis of natural products, its potential as a building block for the synthesis of natural product analogues is significant.

The isoxazole moiety is a known bioisostere for other functional groups, such as amides and esters, and its incorporation into natural product scaffolds can lead to analogues with improved pharmacokinetic or pharmacodynamic properties. The acetonitrile group of this compound provides a convenient handle to append the isoxazole core onto more complex molecular frameworks.

For example, the synthesis of analogues of natural products containing a pyridine or pyrimidine (B1678525) ring could potentially be achieved by employing this compound as a key building block, leveraging the ring transformation reactions of the isoxazole nucleus.

This compound represents a promising, albeit currently under-explored, building block in synthetic organic chemistry. Its unique combination of a stable heterocyclic ring and a versatile functional group offers significant potential for the construction of diverse and complex molecular architectures. While the documented applications of this specific isomer are sparse, the known reactivity of related compounds provides a strong foundation for its future use in the synthesis of novel heterocycles, as a key intermediate in multi-step synthesis, for the generation of molecular diversity, and in the preparation of analogues of biologically active natural products. Further research into the reactivity and synthetic utility of this compound is warranted and is expected to unveil its full potential as a valuable tool for the synthetic chemist.

Spectroscopic and Structural Characterization Methodologies for 2 1,2 Oxazol 4 Yl Acetonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For 2-(1,2-Oxazol-4-yl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in its structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the methylene (B1212753) protons of the acetonitrile (B52724) group. The chemical shifts of the oxazole protons would provide insights into the electronic environment of the heterocyclic ring. The methylene protons would likely appear as a singlet, and its chemical shift would be influenced by the adjacent electron-withdrawing nitrile group and the oxazole ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical shifts of all carbon atoms in the molecule. This would include the carbons of the oxazole ring, the methylene carbon, and the nitrile carbon, each appearing at characteristic chemical shift ranges.

Due to the absence of specific experimental data in the searched literature, a representative table of predicted NMR data is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole H-3 | 8.5 - 9.0 | 150 - 155 |

| Oxazole H-5 | 8.0 - 8.5 | 140 - 145 |

| CH₂ | 3.5 - 4.0 | 15 - 20 |

| CN | - | 115 - 120 |

| Oxazole C-4 | - | 110 - 115 |

Note: These are predicted values and may vary from experimental results.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a compound. For this compound (C₅H₄N₂O), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural corroboration. Key fragmentation pathways could involve the loss of the nitrile group, cleavage of the oxazole ring, or other characteristic fragmentations that would help in piecing together the molecular structure.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₅N₂O⁺ | 109.0402 |

| [M+Na]⁺ | C₅H₄N₂ONa⁺ | 131.0221 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong, sharp peak around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The stretching vibrations of the C=N and C-O bonds within the oxazole ring would appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically Raman active. The symmetric breathing vibrations of the oxazole ring would likely give rise to a strong signal in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C≡N Stretch | 2240 - 2260 | IR, Raman |

| C=N Stretch (Oxazole) | 1620 - 1680 | IR, Raman |

| C-O-N Stretch (Oxazole) | 1350 - 1450 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis (where applicable)

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if applicable), π-π stacking between the oxazole rings, or dipole-dipole interactions. These interactions are crucial for understanding the solid-state properties of the compound.

Utilization of Other Spectroscopic Probes (e.g., UV-Vis, Circular Dichroism) for Further Characterization

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. The oxazole ring, being an aromatic heterocycle, would be expected to exhibit characteristic π → π* transitions in the UV region. The position and intensity of these absorption maxima can be influenced by the substitution pattern and the solvent used.

Theoretical and Computational Chemistry Studies of 2 1,2 Oxazol 4 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like 2-(1,2-oxazol-4-yl)acetonitrile. These in silico methods can provide deep insights into its behavior at a molecular level.

Detailed Research Findings:

Theoretical investigations into related heterocyclic systems, such as substituted 1,2,4-triazoles and 1,3-oxazoles, frequently employ Density Functional Theory (DFT) methods, like B3LYP, in conjunction with basis sets such as cc-pVDZ or the 6-311++G(d,p) series to optimize molecular geometry and calculate electronic parameters. researchgate.netgithub.io For this compound, such calculations would likely reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms of the 1,2-oxazole ring as regions of high electron density.

The acetonitrile (B52724) substituent, being an electron-withdrawing group, would influence the electronic landscape of the oxazole (B20620) ring. The investigation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard computational approach. researchgate.net The energies of these orbitals are crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Various reactivity descriptors can be calculated from the orbital energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters help in quantifying the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. Quantum calculations are also instrumental in understanding substituent effects in complex systems and how they might vary between different tautomeric forms. cuny.edu

Interactive Data Table: Predicted Electronic Properties Below is a hypothetical table of electronic properties for this compound, derived from typical DFT calculations on similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 4.35 eV | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.99 eV | Quantifies the electrophilic nature. |

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Energetics

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical and biological properties. Molecular modeling and dynamics simulations are powerful tools for exploring these aspects.

Detailed Research Findings:

The conformational landscape of this compound would primarily be defined by the rotation around the single bond connecting the C4 atom of the oxazole ring and the methylene (B1212753) carbon of the acetonitrile group. A conformational search, often performed using molecular mechanics force fields or semi-empirical methods, can identify the stable conformers and the transition states connecting them. github.io

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. lammps.org By simulating the atomic motions at a given temperature, MD can reveal the preferred conformations in solution and the timescales of conformational changes. For instance, MD simulations of acetonitrile in aqueous solutions have provided detailed information about its interfacial structures and dynamics. lammps.org Similar simulations for this compound could elucidate its interactions with solvent molecules and its dynamic conformational preferences. The results of such simulations are often analyzed in terms of radial distribution functions, which describe the probability of finding one atom at a certain distance from another.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the structural elucidation and characterization of novel compounds. bohrium.comfrontiersin.org

Detailed Research Findings:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. github.iobohrium.com By calculating the magnetic shielding tensors of the nuclei in the molecule, typically using DFT methods, it is possible to predict the ¹H and ¹³C NMR chemical shifts. thepharmajournal.com These predicted spectra can then be compared with experimental data to confirm the proposed structure. For complex molecules, computational NMR can help in assigning the correct diastereomer or identifying the presence of specific functional groups. bohrium.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io

Similarly, infrared (IR) spectroscopy simulations can predict the vibrational frequencies and intensities of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups, such as the C≡N stretch of the nitrile group and the various vibrations of the oxazole ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts The following table presents hypothetical ¹³C NMR chemical shifts for this compound, based on computational predictions for similar heterocyclic structures.

| Atom | Predicted Chemical Shift (ppm) |

| C3 (Oxazole) | 150.2 |

| C4 (Oxazole) | 115.8 |

| C5 (Oxazole) | 158.5 |

| CH₂ | 15.3 |

| CN | 117.1 |

In Silico Elucidation of Reaction Pathways, Transition States, and Reaction Dynamics

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction intermediates and transition states, and the calculation of reaction energy barriers.

Detailed Research Findings:

For this compound, computational studies could explore various potential reaction pathways. For example, the 1,2-oxazole ring is known to undergo photochemical rearrangements and cycloaddition reactions. acs.orgacs.org Theoretical studies on the photochemical transposition of oxazole have provided insights into the excited-state dynamics and reaction mechanisms. acs.org Similar computational investigations could be applied to this compound to understand its photochemical behavior.

Furthermore, the acetonitrile group can participate in various reactions, such as hydrolysis or addition reactions across the triple bond. nih.gov Computational modeling can be used to calculate the activation energies for these reactions, providing a quantitative measure of their feasibility. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. This information is crucial for understanding the reaction mechanism and for designing more efficient synthetic routes. For example, computational studies have been used to investigate the relationship between structure, mechanism, and reactivity in retro-Diels-Alder reactions. rad-proceedings.org

Future Directions and Emerging Research Avenues for 2 1,2 Oxazol 4 Yl Acetonitrile Research

Exploration of Novel Synthetic Pathways and Catalytic Methods for 2-(1,2-Oxazol-4-yl)acetonitrile

The synthesis of isoxazole (B147169) derivatives has evolved significantly, moving beyond traditional condensation reactions towards more efficient and selective catalytic methods. Future research on this compound will likely focus on adopting these modern strategies to improve yield, reduce waste, and allow for greater molecular complexity.

Key emerging areas for exploration include:

Transition Metal-Catalyzed Cycloadditions: The [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis. nih.gov While often effective, classic methods can have drawbacks related to cost, toxicity of catalysts like copper(I) or ruthenium(II), and difficulty in separation. nih.govresearchgate.net Future work could explore more advanced catalytic systems, such as those using palladium, rhodium, or silver, which have shown promise in the synthesis of other functionalized isoxazoles. bohrium.com The development of methods for the direct C-H functionalization of the isoxazole ring using transition metal catalysts is another promising route. bohrium.comnih.govrsc.org

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical species under exceptionally mild conditions. mdpi.combohrium.com This methodology has been successfully applied to the synthesis of various oxygen-containing heterocycles. bohrium.comtandfonline.com Applying photoredox catalysis to the construction of the this compound scaffold could offer a green alternative to traditional methods, potentially allowing for novel bond formations that are inaccessible through thermal pathways. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, better heat transfer, improved scalability, and higher yields. researchgate.net The synthesis of trisubstituted isoxazoles has been successfully demonstrated in a multi-step flow process, telescoping oximation, chlorination, and cycloaddition reactions. researchgate.net Adapting such a flow process for this compound could lead to a more efficient and scalable manufacturing process.

Metal-Free Synthesis: To circumvent the issues associated with metal catalysts, metal-free synthetic routes are highly desirable. nih.gov Recent research has highlighted methods like ultrasonication and microwave-assisted synthesis, which can accelerate reactions and improve yields without the need for a metal catalyst. nih.govnih.govbenthamdirect.comrsc.org For instance, a one-pot cascade reaction using DABCO as an organocatalyst has been used to form isoxazole derivatives under ultrasound irradiation. nih.gov

| Methodology | Typical Catalysts/Conditions | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Cu(I), Ru(II), Pd(II), Rh(II) | High regioselectivity, broad substrate scope, C-H functionalization potential. | nih.govbohrium.com |

| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic Dyes (Eosin Y), Visible Light | Mild reaction conditions, high functional group tolerance, access to unique radical pathways. | mdpi.combohrium.com |

| Flow Chemistry | Continuous flow reactor setup | Improved safety, scalability, efficiency, and reaction control. | researchgate.net |

| Metal-Free Methods | Organocatalysts (e.g., DABCO), Microwave, Ultrasound | Reduced cost and toxicity, simplified purification, eco-friendly. | nih.govpreprints.org |

Discovery of Undiscovered Reactivity Patterns and Their Synthetic Utility

The unique combination of an isoxazole ring and an acetonitrile (B52724) group in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel transformations and leverage them for synthetic innovation.

Functionalization of the Isoxazole Ring: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Research into the regioselective C-H arylation of the isoxazole ring, particularly at the C-5 position, could provide a direct route to novel derivatives. rsc.org The isoxazole ring is generally unstable under basic conditions, making transition-metal-catalyzed C-H functionalization an attractive strategy to avoid harsh reaction conditions. nih.govresearchgate.net

Reactivity of the Acetonitrile Moiety: The acetonitrile group is a versatile functional handle. The acidic nature of the α-protons allows for the generation of a carbanion, which can be reacted with various electrophiles to build molecular complexity. Furthermore, the nitrile group itself can undergo a range of transformations, including nucleophilic additions and cyclization reactions, to form other heterocyclic systems. smolecule.com

Photochemical Rearrangements: A particularly intriguing avenue is the photochemical transposition of isoxazoles into their oxazole (B20620) isomers. This reaction has been successfully implemented in a continuous flow process, allowing for the rapid and high-yield synthesis of diverse oxazole products from isoxazole precursors. acs.orgacs.org Investigating this photoisomerization for this compound could yield 2-(1,3-Oxazol-4-yl)acetonitrile, a structural isomer with potentially different chemical and biological properties.

Integration of this compound into Green and Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding synthetic design. Future research on this compound should prioritize the development of environmentally benign processes from synthesis to application.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. numberanalytics.com For the acetonitrile group, nitrilase enzymes present a compelling opportunity. Nitrilases can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia, avoiding harsh reagents and toxic byproducts. openbiotechnologyjournal.comd-nb.infonih.gov Alternatively, nitrile hydratases can convert the nitrile to an amide. nih.gov The application of nitrilase-mediated biocatalysis could transform this compound into 2-(1,2-Oxazol-4-yl)acetic acid or 2-(1,2-Oxazol-4-yl)acetamide, valuable building blocks for pharmaceuticals and materials. openbiotechnologyjournal.comnih.gov The discovery of nitrile reductases, which convert nitriles to amines, also opens a potential biocatalytic route to new derivatives, although this technology is less mature. rsc.org

Sustainable Catalysts and Solvents: Moving away from toxic solvents and heavy metal catalysts is a key goal of green chemistry. nih.gov Research could focus on using water as a solvent, as has been demonstrated for the synthesis of 3,4,5-trisubstituted isoxazoles. nih.gov Another innovative approach involves using catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), which has been used for the synthesis of other isoxazole compounds. nih.gov

Energy-Efficient Methodologies: Techniques like microwave irradiation and sonochemistry (ultrasound) are energy-efficient alternatives to conventional heating. nih.govbenthamdirect.compreprints.org These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles, aligning perfectly with the goals of sustainable synthesis. preprints.orgresearchgate.net

| Green Approach | Target Functionality | Potential Transformation | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis (Nitrilase) | Acetonitrile Group | Hydrolysis to Carboxylic Acid | Mild, aqueous conditions; high selectivity; environmentally benign. | openbiotechnologyjournal.comd-nb.info |

| Biocatalysis (Nitrile Hydratase) | Acetonitrile Group | Hydration to Amide | Complements nitrilase pathway; produces valuable amide intermediates. | nih.gov |

| Agro-Waste Catalysis | Isoxazole Synthesis | Formation of the Isoxazole Ring | Use of renewable resources; low-cost; solvent-free conditions. | nih.gov |

| Microwave/Ultrasound Synthesis | Isoxazole Synthesis | Formation of the Isoxazole Ring | Rapid reaction times; increased yields; energy efficiency. | benthamdirect.compreprints.org |

Potential for Advancing Fundamental Organic Chemistry Principles through Studies of this compound

Beyond its potential applications, the study of this compound can serve as a platform for advancing fundamental concepts in organic chemistry. Its unique electronic and steric properties make it an ideal candidate for testing the limits and expanding the scope of known reactions.

Mechanistic Studies of Catalytic Cycles: Applying novel catalytic methods like photoredox or organocatalysis to this molecule would necessitate detailed mechanistic investigations. mdpi.combeilstein-journals.org Elucidating the precise pathways, identifying key intermediates, and understanding the factors that control regioselectivity would provide valuable insights applicable to a broader range of heterocyclic substrates.

Exploring Regioselectivity in C-H Functionalization: The isoxazole ring in this compound has multiple C-H bonds that could potentially be functionalized. Studying the factors that direct catalysts to one position over another (e.g., C-3 vs. C-5) would contribute to a more predictive understanding of C-H activation on electron-deficient heterocyclic systems. researchgate.net

Development of Novel Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to build complex molecules. d-nb.info Designing a novel MCR that incorporates a derivative of this compound could lead to the rapid assembly of new molecular libraries, demonstrating the power of atom- and step-economy in synthesis.

By pursuing these research avenues, the scientific community can transform this compound from a mere catalog chemical into a valuable tool for synthetic innovation and a model system for advancing the frontiers of chemical science.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(1,2-Oxazol-4-yl)acetonitrile, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

Synthesis typically involves coupling oxazole derivatives with acetonitrile precursors. Key steps include:

- Oxazole Ring Formation : Cyclization of precursors like nitriles or amides under acidic or basic conditions. For example, oxazole rings can be synthesized via Hantzsch-type reactions using β-keto esters and ammonium acetate .

- Acetonitrile Functionalization : Alkylation or nucleophilic substitution to attach the acetonitrile group. Temperature control (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., DMF or THF) are critical to avoid side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify characteristic signals (e.g., oxazole protons at δ 8.1–8.3 ppm, acetonitrile nitrile group at ~δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO at m/z 123.0422) .

- X-ray Crystallography : For crystalline samples, SHELXL or SIR97 can refine crystal structures, resolving bond lengths and angles (e.g., C≡N bond length ~1.14 Å) .

What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Critical properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water. Solubility tests via UV-Vis spectroscopy guide solvent selection for reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, requiring reactions below this threshold .

- pKa : Estimated at ~4.5 (oxazole ring) using computational tools like COSMO-RS, influencing protonation states in biological assays .

Advanced Research Questions

How can crystallographic data resolve contradictions in reported bond geometries of this compound derivatives?

Methodological Answer:

Discrepancies in bond lengths (e.g., C-O vs. C-N in oxazole) arise from experimental resolution limits or disorder. Strategies include:

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve accuracy.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in heterocyclic compounds .

- Hydrogen Bond Analysis : Compare Hirshfeld surfaces (via CrystalExplorer) to validate intermolecular interactions affecting geometry .

What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

The nitrile group acts as an electrophilic site. Mechanistic studies involve:

- Kinetic Monitoring : Use in situ IR spectroscopy to track nitrile conversion to amines or amides under basic/acidic conditions .

- DFT Calculations : Gaussian simulations (e.g., B3LYP/6-31G*) model transition states, showing higher activation energy for oxazole-substituted nitriles vs. aliphatic analogs .

- Isotopic Labeling : N-labeled acetonitrile traces nitrogen migration pathways during reactions .

How can researchers address conflicting bioactivity data for oxazole-acetonitrile hybrids in enzyme inhibition assays?

Methodological Answer:

Contradictions arise from assay conditions or target flexibility. Mitigation strategies:

- Enzyme Purity : Validate enzyme sources via SDS-PAGE (>95% purity) and activity controls.

- Ligand Docking : AutoDock Vina predicts binding modes; discrepancies may stem from oxazole ring orientation relative to catalytic sites .

- Cellular Context : Use isogenic cell lines to rule out off-target effects. For example, cytotoxicity in HEK293 vs. HepG2 cells may reflect metabolic differences .

What computational and experimental approaches validate the stability of this compound under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate hydration shells (e.g., GROMACS) to predict hydrolysis rates. Nitriles hydrolyze faster at pH > 7, forming amides .

- LC-MS Stability Assays : Incubate compounds in PBS (pH 7.4) at 37°C; monitor degradation via time-course LC-MS (e.g., half-life ~12 hours) .

- Cryo-EM : For protein-ligand complexes, resolve binding without hydrolysis artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.